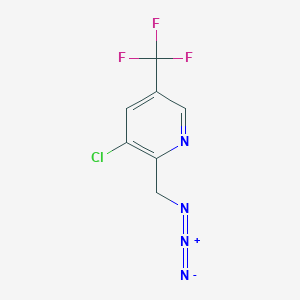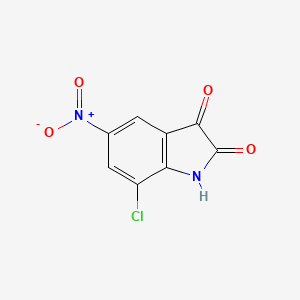
1H-Indole-2,3-dione, 7-chloro-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2,3-dione, 7-chloro-5-nitro- is a derivative of isatin, a compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a chloro and nitro group at the 7 and 5 positions, respectively, on the indole ring. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-2,3-dione, 7-chloro-5-nitro- typically involves the nitration and chlorination of isatin. One common method includes the nitration of isatin using nitric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The reaction conditions often require controlled temperatures and the use of solvents like acetic acid or dichloromethane to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole-2,3-dione, 7-chloro-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit unique biological activities.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further explored for their biological and chemical properties .
Applications De Recherche Scientifique
1H-Indole-2,3-dione, 7-chloro-5-nitro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1H-Indole-2,3-dione, 7-chloro-5-nitro- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular proteins, affecting signal transduction pathways and leading to altered cellular functions. The presence of the chloro and nitro groups enhances its binding affinity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Isatin: The parent compound of 1H-Indole-2,3-dione, 7-chloro-5-nitro-, known for its wide range of biological activities.
5-Nitroisatin: A derivative with a nitro group at the 5 position, similar to 1H-Indole-2,3-dione, 7-chloro-5-nitro- but lacking the chloro group.
7-Chloroisatin: Another derivative with a chloro group at the 7 position, similar to 1H-Indole-2,3-dione, 7-chloro-5-nitro- but lacking the nitro group
Uniqueness: 1H-Indole-2,3-dione, 7-chloro-5-nitro- is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development .
Propriétés
Numéro CAS |
278803-51-3 |
|---|---|
Formule moléculaire |
C8H3ClN2O4 |
Poids moléculaire |
226.57 g/mol |
Nom IUPAC |
7-chloro-5-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClN2O4/c9-5-2-3(11(14)15)1-4-6(5)10-8(13)7(4)12/h1-2H,(H,10,12,13) |
Clé InChI |
OWORJQGXJBTLLK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)
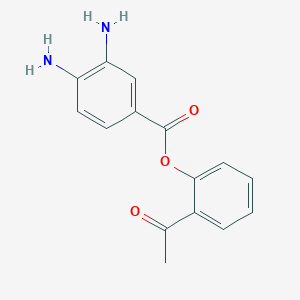
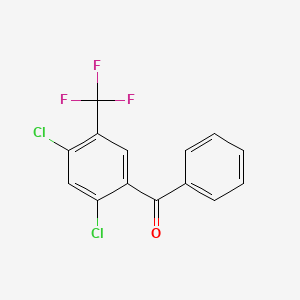

![azane;5-[2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B15132380.png)
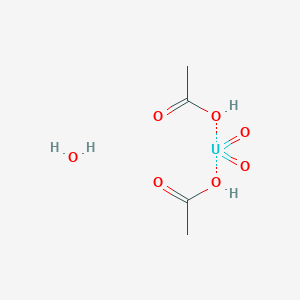
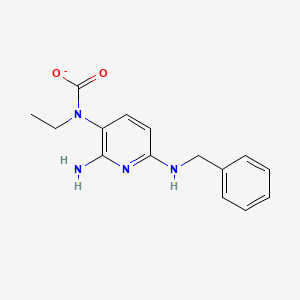
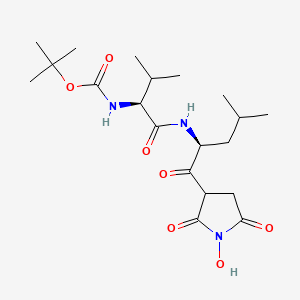
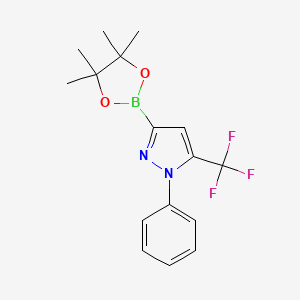
![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
